molecular formula C3H6N2O3 B3065644 2-Nitropropanamide CAS No. 55552-15-3

2-Nitropropanamide

Cat. No.: B3065644
CAS No.: 55552-15-3
M. Wt: 118.09 g/mol
InChI Key: KJJJZRCCFODWCZ-UHFFFAOYSA-N
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Description

2-Nitropropanamide is an organic compound with the molecular formula C3H6N2O3. It is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH2) attached to a propane backbone. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitropropanamide can be synthesized through several methods. One common approach involves the nitration of propanamide using nitric acid under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves the vapor-phase nitration of propane. This method is efficient and allows for the production of large quantities of the compound. The process involves passing propane and nitric acid vapor over a catalyst at high temperatures, resulting in the formation of this compound along with other by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Nitropropanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

2-Nitropropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitropropanamide involves its interaction with molecular targets through its nitro and amide groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amide group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function .

Comparison with Similar Compounds

    2-Nitropropane: Similar in structure but lacks the amide group.

    Nitroethane: A simpler nitro compound with fewer functional groups.

    Nitromethane: The simplest nitro compound, used as a solvent and in organic synthesis.

Uniqueness: Its dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitro compounds .

Properties

IUPAC Name

2-nitropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-2(3(4)6)5(7)8/h2H,1H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJJZRCCFODWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577598
Record name 2-Nitropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55552-15-3
Record name 2-Nitropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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